molecular formula C13H18O4 B12578912 Propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester CAS No. 646064-59-7

Propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester

Cat. No.: B12578912
CAS No.: 646064-59-7
M. Wt: 238.28 g/mol
InChI Key: LOYSFLLNWDHWDZ-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester is an organic compound with the molecular formula C12H16O4 It is a derivative of propanoic acid and is characterized by the presence of a methoxyphenoxy group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(3-methoxyphenoxy)-2-methylpropanoic acid+ethanol3-(3-methoxyphenoxy)-2-methylpropanoic acid ethyl ester+water\text{3-(3-methoxyphenoxy)-2-methylpropanoic acid} + \text{ethanol} \rightarrow \text{3-(3-methoxyphenoxy)-2-methylpropanoic acid ethyl ester} + \text{water} 3-(3-methoxyphenoxy)-2-methylpropanoic acid+ethanol→3-(3-methoxyphenoxy)-2-methylpropanoic acid ethyl ester+water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 3-(3-methoxyphenoxy)-2-methylpropanoic acid and ethanol.

    Reduction: 3-(3-methoxyphenoxy)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester exerts its effects depends on the specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with molecular targets such as enzymes or receptors. The methoxyphenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-phenoxy-, methyl ester
  • Propanoic acid, 3-methoxy-, methyl ester
  • 3-(3-Methoxyphenoxy)-propanoic acid, methyl ester

Uniqueness

Propanoic acid, 3-(3-methoxyphenoxy)-2-methyl-, ethyl ester is unique due to the presence of both a methoxyphenoxy group and an ethyl ester group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

646064-59-7

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-(3-methoxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-7-5-6-11(8-12)15-3/h5-8,10H,4,9H2,1-3H3

InChI Key

LOYSFLLNWDHWDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=CC(=C1)OC

Origin of Product

United States

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